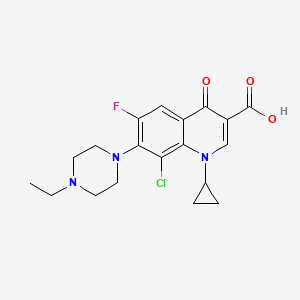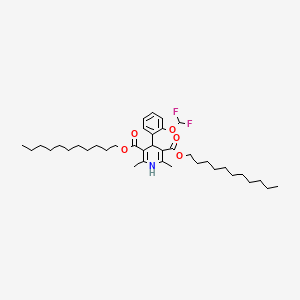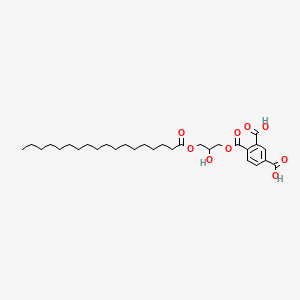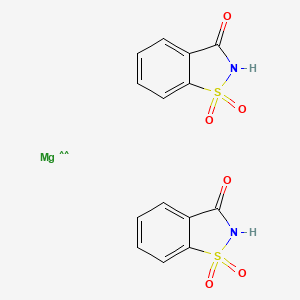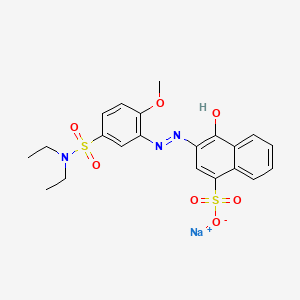
Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate: is a complex organic compound known for its vibrant color and extensive use in various industries. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used due to their stability and the variety of colors they can produce.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 5-((diethylamino)sulphonyl)-2-methoxyaniline, using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4-hydroxynaphthalene-1-sulphonic acid under alkaline conditions to form the azo dye.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the formation of the desired product while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinone derivatives.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Electrophilic reagents like chlorine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a pH indicator due to its color change properties in different pH environments. It is also employed in the synthesis of other complex organic molecules.
Biology: In biological research, this compound is used as a staining agent for various cellular components, aiding in the visualization of cellular structures under a microscope.
Industry: In the textile industry, it is used as a dye for fabrics, providing vibrant and long-lasting colors. It is also used in the production of colored inks and paints.
Wirkmechanismus
The compound exerts its effects primarily through its azo group (-N=N-), which can undergo reversible cis-trans isomerization under light exposure. This property is exploited in various applications, such as light-responsive materials and sensors. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
- Sodium 4-((4-nitrophenyl)azo)benzenesulphonate
- Sodium 2-((4-aminophenyl)azo)benzenesulphonate
- Sodium 3-((4-methoxyphenyl)azo)benzenesulphonate
Comparison: Compared to these similar compounds, Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate is unique due to the presence of both diethylamino and sulphonyl groups, which enhance its solubility and stability. Additionally, the methoxy group contributes to its distinct color properties, making it highly valuable in applications requiring specific color characteristics.
Eigenschaften
CAS-Nummer |
85721-12-6 |
|---|---|
Molekularformel |
C21H22N3NaO7S2 |
Molekulargewicht |
515.5 g/mol |
IUPAC-Name |
sodium;3-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C21H23N3O7S2.Na/c1-4-24(5-2)32(26,27)14-10-11-19(31-3)17(12-14)22-23-18-13-20(33(28,29)30)15-8-6-7-9-16(15)21(18)25;/h6-13,25H,4-5H2,1-3H3,(H,28,29,30);/q;+1/p-1 |
InChI-Schlüssel |
FTJTTXCWVYOVRK-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


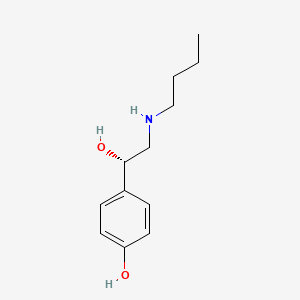

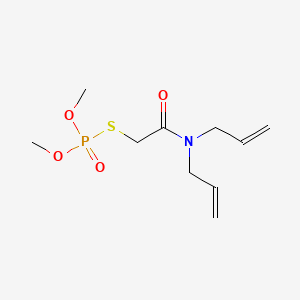
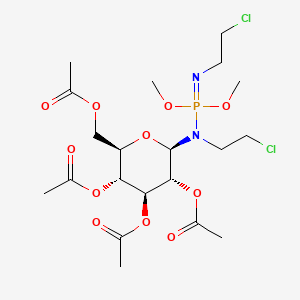
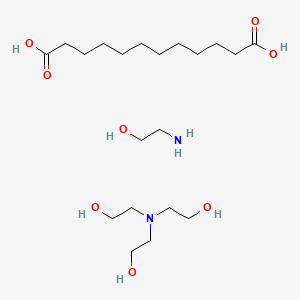
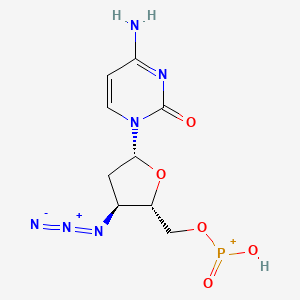
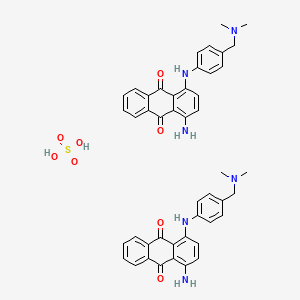
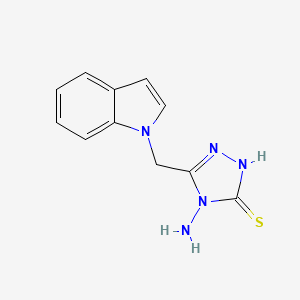
![1-[[[5-[(2-Hydroxypropyl)amino]-1,3,3-trimethylcyclohexyl]methyl]amino]propan-2-OL](/img/structure/B12699813.png)
